2-(3-nitro-9H-carbazol-9-yl)ethanol
Description
2-(3-Nitro-9H-carbazol-9-yl)ethanol (CAS 10185-45-2) is a carbazole derivative featuring a nitro (-NO₂) group at the 3-position of the carbazole ring and a hydroxyethyl (-CH₂CH₂OH) substituent at the 9-position. Carbazoles are aromatic heterocyclic compounds with a 14-π-electron system, known for their photochemical stability, electron-transport properties, and applications in pharmaceuticals and optoelectronics . The nitro group enhances electron-withdrawing characteristics, which may influence reactivity, solubility, and biological activity. This compound is structurally related to Carbazole-9-ethanol (CAS 1484-14-6), but the addition of the nitro group significantly alters its electronic and steric properties .
Properties
CAS No. |
10185-45-2 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(3-nitrocarbazol-9-yl)ethanol |
InChI |
InChI=1S/C14H12N2O3/c17-8-7-15-13-4-2-1-3-11(13)12-9-10(16(18)19)5-6-14(12)15/h1-6,9,17H,7-8H2 |
InChI Key |
FRRVCIIYVGIPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)[N+](=O)[O-] |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
2-(3-nitro-9H-carbazol-9-yl)ethanol is a compound derived from the carbazole structure, which is notable for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, along with its derivatives, has been studied for various biological effects, including antioxidant properties, antibacterial activity, and potential therapeutic applications.
Antioxidant Activity
One of the primary areas of research surrounding 2-(3-nitro-9H-carbazol-9-yl)ethanol is its antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.
A study evaluated several carbazole derivatives, including 2-(3-nitro-9H-carbazol-9-yl)ethanol, for their ability to scavenge free radicals using the DPPH assay. The results indicated that compounds with electron-donating groups exhibited significant radical scavenging activity. Specifically, the introduction of methoxy groups enhanced the antioxidant capacity compared to those with nitro substituents, which slightly reduced scavenging ability due to their electron-withdrawing nature .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of carbazole derivatives. A series of studies demonstrated that compounds containing the carbazole structure exhibited activity against various bacterial strains. For instance, derivatives synthesized from 2-(3-nitro-9H-carbazol-9-yl)ethanol showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
Cytotoxicity and Cancer Research
The cytotoxic effects of 2-(3-nitro-9H-carbazol-9-yl)ethanol have been explored in cancer research. In vitro studies indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines while showing lower toxicity towards normal cells. This selectivity is particularly valuable in developing targeted cancer therapies .
Case Studies
-
Case Study on Antioxidant Activity :
- Objective : To evaluate the radical scavenging ability of 2-(3-nitro-9H-carbazol-9-yl)ethanol.
- Method : DPPH assay was employed.
- Results : The compound demonstrated significant antioxidant activity comparable to established antioxidants like butylated hydroxyanisole (BHA), although slightly less effective than some methoxy-substituted analogs .
- Case Study on Antimicrobial Activity :
Data Table: Biological Activities of 2-(3-nitro-9H-carbazol-9-yl)ethanol
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Substituent Position and Functional Groups
B. Electronic and Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 2-(3-nitro-9H-carbazol-9-yl)ethanol reduces electron density on the carbazole ring compared to methoxy (-OCH₃) or alkyl (-CH₂CH₂OH) substituents, impacting its reactivity in electrophilic substitutions .
- Solubility : Nitro-substituted carbazoles generally exhibit lower aqueous solubility than their methoxy or hydroxyethyl analogues due to increased hydrophobicity and molecular weight .
Q & A
Q. Q1. What are the established synthetic routes for 2-(3-nitro-9H-carbazol-9-yl)ethanol, and how do reaction conditions influence yield?
The synthesis of carbazole derivatives often involves multi-step protocols. For example, analogous compounds like 4-(9H-carbazol-9-yl)-2-methylbutan-2-ol are synthesized via esterification of carboxylic acid intermediates followed by Grignard additions . For 2-(3-nitro-9H-carbazol-9-yl)ethanol, a plausible route includes:
Nitration : Introducing the nitro group at the 3-position of carbazole using mixed acids (HNO₃/H₂SO₄).
Alkylation : Reacting 3-nitro-9H-carbazole with ethylene oxide or a bromoethanol derivative under basic conditions.
Key factors affecting yield include:
Q. Q2. How can purity and structural integrity be validated during synthesis?
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .
- Spectroscopy :
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) verifies molecular ion peaks .
Advanced Research Questions
Q. Q3. How can computational methods predict the electronic properties of 2-(3-nitro-9H-carbazol-9-yl)ethanol for optoelectronic applications?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze HOMO-LUMO gaps. Nitro groups reduce HOMO energy, enhancing electron affinity .
- TD-DFT : Predict UV-Vis absorption spectra; nitro substitution often red-shifts absorption due to extended conjugation .
- Validation : Compare computational results with experimental UV-Vis (e.g., λmax ~350–400 nm for nitro-carbazoles) .
Q. Q4. What strategies resolve contradictions in spectroscopic data during structural analysis?
- X-ray Crystallography : Resolve ambiguities in NMR/IR assignments. SHELXL refinement (e.g., for carbazole derivatives) provides precise bond lengths/angles .
- Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers) causing signal splitting .
- 2D NMR (COSY, NOESY) : Assign overlapping aromatic protons and confirm spatial proximity of substituents .
Q. Q5. How does the nitro group influence bioactivity in carbazole derivatives, and what assays are suitable for evaluation?
- Mechanistic Insight : Nitro groups enhance redox activity, enabling interactions with microbial enzymes or DNA intercalation .
- Assays :
- Control Experiments : Compare activity with non-nitrated analogues (e.g., 3-methoxy derivatives) to isolate nitro group effects .
Methodological Challenges
Q. Q6. What are the challenges in crystallizing 2-(3-nitro-9H-carbazol-9-yl)ethanol, and how can they be mitigated?
- Low Solubility : Nitro-carbazoles often exhibit poor solubility in common solvents. Use mixed solvents (e.g., DCM/methanol) for slow evaporation .
- Polymorphism : Screen crystallization conditions (temperature, solvent ratios) to isolate stable polymorphs .
- Twinned Crystals : Use SHELXD for structure solution in cases of twinning .
Q. Q7. How can regioselectivity issues during nitration be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
